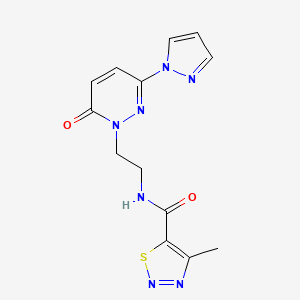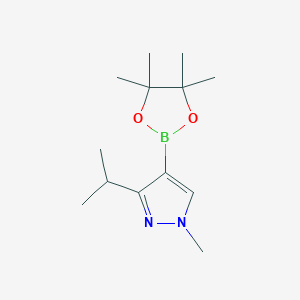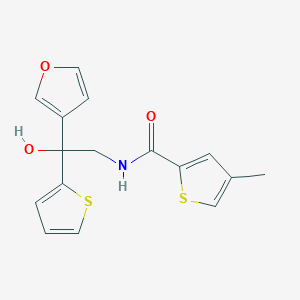![molecular formula C24H27F3N4O3 B2509130 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone CAS No. 2034494-30-7](/img/structure/B2509130.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H27F3N4O3 and its molecular weight is 476.5. The purity is usually 95%.
BenchChem offers high-quality (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone:
Pharmacological Research
This compound is often explored for its potential as a pharmacological agent due to its complex structure, which allows for interactions with various biological targets. It has been investigated for its potential to act as an inhibitor of enzymes such as B-Raf kinase, which is implicated in cancer pathways .
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. These derivatives have been synthesized and tested against various bacterial and fungal strains, demonstrating their potential as antimicrobial agents .
Poly (ADP-ribose) Polymerase (PARP) Inhibition
This compound and its derivatives have been studied for their ability to inhibit PARP1, an enzyme involved in DNA repair. Inhibiting PARP1 can enhance the effectiveness of certain cancer treatments by preventing cancer cells from repairing DNA damage .
Organic Synthesis
The compound is also of interest in organic chemistry for its role in the synthesis of other complex molecules. Its structure serves as a building block for creating various chemical entities with potential biological activities .
High-Throughput Screening (HTS)
In drug discovery, this compound is used in high-throughput screening to identify potential drug candidates. Its unique structure allows it to be part of libraries used to screen for activity against various biological targets .
3D Quantitative Structure-Activity Relationship (QSAR) Studies
The compound is utilized in 3D QSAR studies to understand the relationship between its chemical structure and biological activity. These studies help in the design and optimization of new compounds with improved efficacy and safety profiles .
Asymmetric Synthesis
In asymmetric synthesis, this compound is used to create chiral molecules, which are important in the development of pharmaceuticals. The enantioselective properties of the compound make it valuable for producing specific isomers of drugs .
Chemical Biology
This compound is employed in chemical biology to study the interactions between small molecules and biological systems. Its ability to modulate biological pathways makes it a useful tool for probing the mechanisms of various diseases and identifying potential therapeutic targets .
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N4O3/c25-24(26,27)18-4-3-9-28-22(18)30-14-12-29(13-15-30)17-7-10-31(11-8-17)23(32)21-16-33-19-5-1-2-6-20(19)34-21/h1-6,9,17,21H,7-8,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJITNVBWNZIDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)C(=O)C4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-ethoxyphenyl)-2-methyl-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2509050.png)

![2-isobutyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B2509055.png)




![(Z)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]-2-propenoic acid](/img/structure/B2509063.png)
![(E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethyl]but-2-enamide](/img/structure/B2509064.png)
![2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2509065.png)

![1-(3,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2509067.png)
![ethyl 6-benzyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2509068.png)
